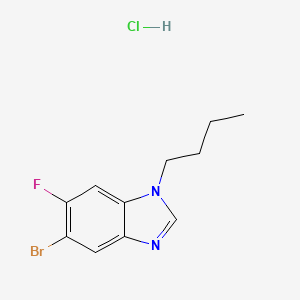

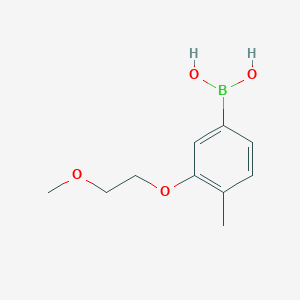

2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester is a boronic acid ester commonly used in organic chemistry. It has a molecular weight of 298.14 g/mol . The IUPAC name for this compound is 2-(2,3-difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular formula of this compound is C15H21BF2O3 . The InChI code is 1S/C15H21BF2O3/c1-9(2)19-10-7-11(13(18)12(17)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well documented, boronic acid esters are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , which conjoin chemically differentiated fragments with a metal catalyst .Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.14 g/mol . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

2,3-Difluoro-5-isopropoxyphenylboronic acid, pinacol ester, serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method is noted for its high yields and complete retention of the configuration of the double bonds, showcasing the ester's utility in creating complex organic structures (Takagi et al., 2002).

Polymer Synthesis

The ester is instrumental in the synthesis of polymeric materials with tailored light emission properties. For instance, its involvement in the Suzuki coupling reaction leads to the creation of chromophore-containing perfluorocyclobutyl (PFCB) polymers, notable for their high molecular weights, excellent thermal stability, and versatile luminescence characteristics (Neilson et al., 2007).

Phosphorescence Study

A surprising discovery revealed that arylboronic esters, including those similar to 2,3-difluoro-5-isopropoxyphenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for phosphorescence in organic molecules, opening new avenues for research in material science (Shoji et al., 2017).

Fluorination and Borylation Methods

Recent advancements have demonstrated the ester's role in the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes, leading to the synthesis of (Z)-fluorinated alkenylboronic acid pinacol esters. This method underscores the ester's utility in introducing fluorine atoms into organic compounds, which is crucial for developing pharmaceuticals and agrochemicals (Zhang et al., 2017).

Catalyst-Transfer Polymerization

The ester is key in catalyst-transfer Suzuki-Miyaura condensation polymerization, enabling the synthesis of boronate-terminated π-conjugated polymers. This method produces high-molecular-weight polymers with boronic acid ester moieties at both ends, demonstrating the ester's significance in the development of functional polymeric materials (Nojima et al., 2016).

Mecanismo De Acción

Mode of Action

Boronic acids and their esters, such as wid33133, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Biochemical Pathways

Organoboron compounds, like wid33133, are known for their significant utility in asymmetric synthesis . They can be transformed into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity .

Action Environment

It’s worth noting that organoboron compounds, like wid33133, are known to be sensitive to air and moisture .

Propiedades

IUPAC Name |

2-(2,3-difluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(13(18)12(17)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPBFDZRJBBPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)

![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)

![N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide](/img/structure/B6330933.png)